molecular formula C10H8BrNO2 B1608073 N-(3-Bromophenyl)succinimide CAS No. 58714-54-8

N-(3-Bromophenyl)succinimide

Cat. No.: B1608073
CAS No.: 58714-54-8
M. Wt: 254.08 g/mol
InChI Key: PCDLFYCLBOATJZ-UHFFFAOYSA-N
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Description

N-(3-Bromophenyl)succinimide is an organic compound with the molecular formula C({10})H({8})BrNO(_{2}) It is characterized by the presence of a bromine atom attached to the phenyl ring and a succinimide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: N-(3-Bromophenyl)succinimide can be synthesized through several methods. One common approach involves the reaction of 3-bromoaniline with succinic anhydride in the presence of a suitable catalyst. The reaction typically proceeds under reflux conditions in an organic solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(3-Bromophenyl)succinimide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding phenylsuccinimide.

Common Reagents and Conditions:

    Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of N-(3-aminophenyl)succinimide or N-(3-thiophenyl)succinimide.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of N-phenylsuccinimide.

Scientific Research Applications

N-(3-Bromophenyl)succinimide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and polymers with specialized properties.

Mechanism of Action

The mechanism by which N-(3-Bromophenyl)succinimide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and succinimide moiety play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

N-(3-Bromophenyl)succinimide can be compared with other similar compounds such as:

    N-(4-Bromophenyl)succinimide: Similar structure but with the bromine atom at the para position, which can lead to different reactivity and biological activity.

    N-Phenylsuccinimide: Lacks the bromine atom, resulting in different chemical properties and applications.

    N-(3-Chlorophenyl)succinimide:

This compound stands out due to the presence of the bromine atom at the meta position, which imparts unique chemical and biological properties, making it a valuable compound in various research fields.

Properties

IUPAC Name

1-(3-bromophenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c11-7-2-1-3-8(6-7)12-9(13)4-5-10(12)14/h1-3,6H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCDLFYCLBOATJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90373750
Record name N-(3-Bromophenyl)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58714-54-8
Record name N-(3-Bromophenyl)succinimide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90373750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 58714-54-8
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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